molecular formula C15H11N5 B11485183 [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-

Cat. No.: B11485183
M. Wt: 261.28 g/mol
InChI Key: IVPGWUCQJZGHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization with phenyl isocyanate . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline and triazole derivatives, which exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound can interfere with DNA synthesis and repair mechanisms, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its broad spectrum of biological activities and its potential for further derivatization to enhance its properties. Its unique triazoloquinazoline scaffold allows for extensive chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

3-phenyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C15H11N5/c16-14-11-8-4-5-9-12(11)20-15(17-14)13(18-19-20)10-6-2-1-3-7-10/h1-9H,(H2,16,17)

InChI Key

IVPGWUCQJZGHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N

Origin of Product

United States

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